molecular formula C19H27F2N3O3S B10832934 2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine

2-(2,5-Difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine

Cat. No.: B10832934
M. Wt: 415.5 g/mol
InChI Key: ICJHPFIPAVQZIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the use of enzyme cascades, such as galactose oxidase and imine reductase, to convert protected amino alcohols into aminopiperidine derivatives .

Industrial Production Methods: Industrial production of aminopiperidine derivative 1 often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of palladium on carbon as a catalyst, along with a reducing agent like ammonium formate, is a common method . This process involves dissolving the precursor compound in alcohol, adding the catalyst and reducing agent, and heating the mixture under reflux conditions.

Chemical Reactions Analysis

Types of Reactions: Aminopiperidine derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve hydrogenation using metal catalysts.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Palladium on carbon, ammonium formate.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of aminopiperidine derivative 1 involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in the case of dipeptidyl peptidase-4 (DPP-4) inhibitors, the aminopiperidine moiety interacts with the enzyme through salt bridges, inhibiting its activity and thereby regulating glucose metabolism . The compound’s effects are mediated through its binding to active sites and altering the conformation of target proteins.

Comparison with Similar Compounds

Aminopiperidine derivative 1 can be compared with other similar compounds, such as:

Uniqueness: Aminopiperidine derivative 1 is unique due to its specific structural features and its ability to form stable interactions with various molecular targets. Its versatility in undergoing different chemical reactions and its wide range of applications in scientific research further highlight its significance .

Properties

Molecular Formula

C19H27F2N3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-2,7-diazaspiro[4.4]nonan-7-yl)oxan-3-amine

InChI

InChI=1S/C19H27F2N3O3S/c1-28(25,26)24-7-5-19(12-24)4-6-23(11-19)14-9-17(22)18(27-10-14)15-8-13(20)2-3-16(15)21/h2-3,8,14,17-18H,4-7,9-12,22H2,1H3

InChI Key

ICJHPFIPAVQZIX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2(C1)CCN(C2)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N

Origin of Product

United States

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